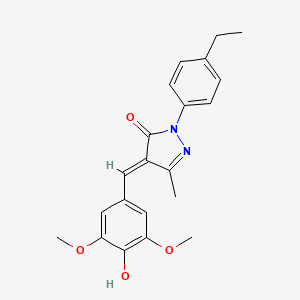
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide (PTQC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQC is a heterocyclic compound that contains a thiazole ring, a quinoline ring, and a carboxamide group. The compound has been synthesized using various methods and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and apoptosis. The compound has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Advantages and Limitations for Lab Experiments
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one limitation is that the compound has not been extensively studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Future Directions
There are several future directions for the study of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, including its effects on various enzymes and proteins involved in cell growth and proliferation. Another direction is to study the pharmacokinetic properties of the compound to determine its potential as a drug candidate. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various carboxylic acids. Another method involves the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various isocyanates. The synthesis of this compound has been reported in several scientific journals, and the compound has been synthesized using various modifications of these methods.
Scientific Research Applications
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its biological activities, including its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZGRKXEVQUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)